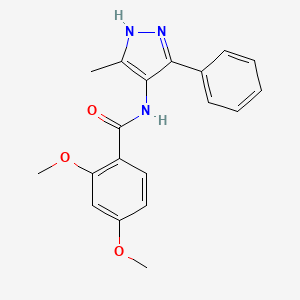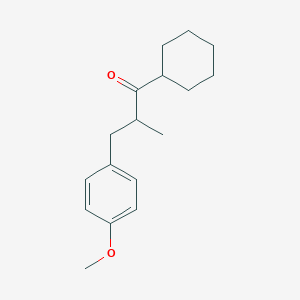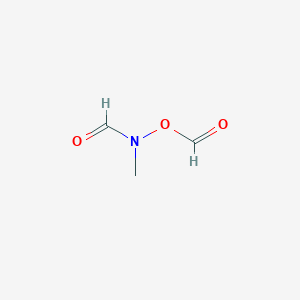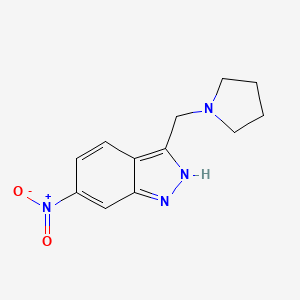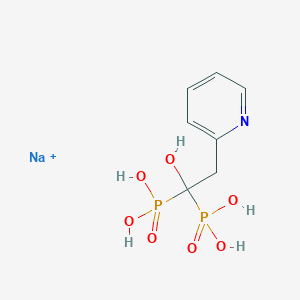![molecular formula C12H10O2Se B12593248 [1,1'-Biphenyl]-2-seleninic acid CAS No. 646068-68-0](/img/structure/B12593248.png)
[1,1'-Biphenyl]-2-seleninic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2-seleninic acid: is an organoselenium compound characterized by the presence of a seleninic acid group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-seleninic acid typically involves the oxidation of [1,1’-Biphenyl]-2-selenol. One common method is the reaction of [1,1’-Biphenyl]-2-selenol with hydrogen peroxide (H₂O₂) under acidic conditions. The reaction proceeds as follows: [ \text{[1,1’-Biphenyl]-2-selenol} + H_2O_2 \rightarrow \text{[1,1’-Biphenyl]-2-seleninic acid} + H_2O ]
Industrial Production Methods: While specific industrial production methods for [1,1’-Biphenyl]-2-seleninic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2-seleninic acid can undergo further oxidation to form [1,1’-Biphenyl]-2-selenonic acid.
Reduction: It can be reduced back to [1,1’-Biphenyl]-2-selenol using reducing agents like sodium borohydride (NaBH₄).
Substitution: The seleninic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent like ethanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: [1,1’-Biphenyl]-2-selenonic acid.
Reduction: [1,1’-Biphenyl]-2-selenol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [1,1’-Biphenyl]-2-seleninic acid can be used as a catalyst in organic reactions, particularly in oxidation reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organoselenium compounds.
Biology and Medicine:
Antioxidant Properties: Due to its ability to undergo redox reactions, [1,1’-Biphenyl]-2-seleninic acid is studied for its potential antioxidant properties.
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent in treating diseases related to oxidative stress.
Industry:
Material Science: It is investigated for its potential use in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism by which [1,1’-Biphenyl]-2-seleninic acid exerts its effects is primarily through redox reactions. The seleninic acid group can undergo reversible oxidation and reduction, allowing it to act as an antioxidant. This redox activity can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
[1,1’-Biphenyl]-2-selenol: The reduced form of [1,1’-Biphenyl]-2-seleninic acid.
[1,1’-Biphenyl]-2-selenonic acid: The fully oxidized form.
Diphenyl diselenide: Another organoselenium compound with similar redox properties.
Uniqueness:
Redox Versatility: [1,1’-Biphenyl]-2-seleninic acid is unique in its ability to undergo multiple redox states, making it a versatile compound in redox chemistry.
Functional Group Reactivity: The presence of the seleninic acid group allows for unique substitution reactions not possible with other similar compounds.
Propriétés
Numéro CAS |
646068-68-0 |
|---|---|
Formule moléculaire |
C12H10O2Se |
Poids moléculaire |
265.18 g/mol |
Nom IUPAC |
2-phenylbenzeneseleninic acid |
InChI |
InChI=1S/C12H10O2Se/c13-15(14)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,13,14) |
Clé InChI |
QCVIBVJVURPKAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2[Se](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
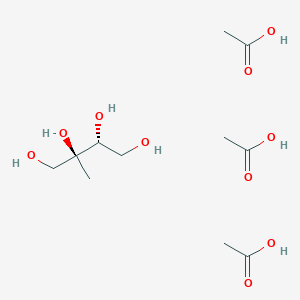
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
![2-[(Dodecylsulfanyl)methyl]naphthalene](/img/structure/B12593198.png)

